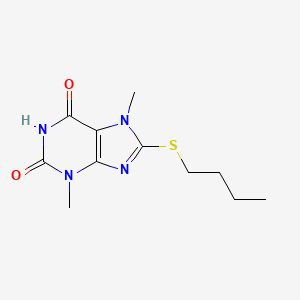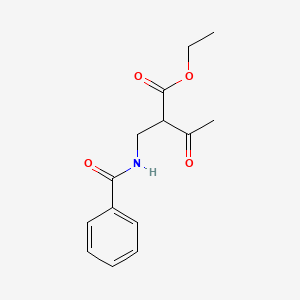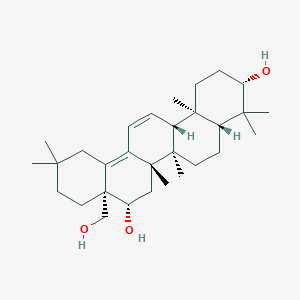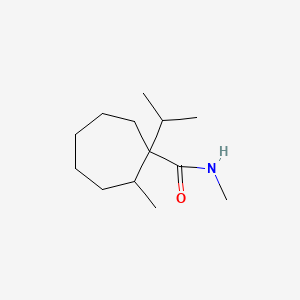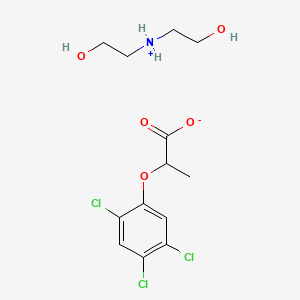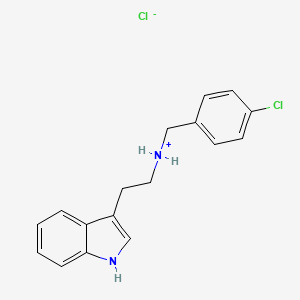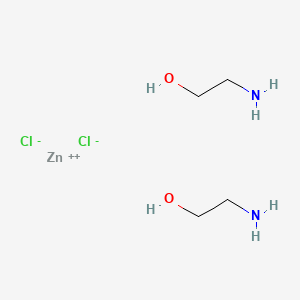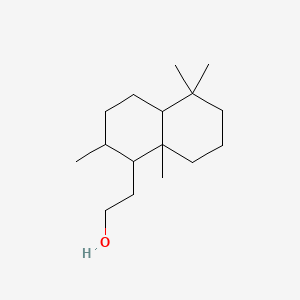
Decahydro-2,5,5,8a-tetramethylnaphthalene-1-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Decahydro-2,5,5,8a-tetramethylnaphthalene-1-ethanol typically involves the hydrogenation of sclareol, a naturally occurring diterpene alcohol. The hydrogenation process is carried out under specific conditions, including the use of a suitable catalyst such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same hydrogenation reaction but is optimized for efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality .
化学反応の分析
Types of Reactions
Decahydro-2,5,5,8a-tetramethylnaphthalene-1-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
科学的研究の応用
Decahydro-2,5,5,8a-tetramethylnaphthalene-1-ethanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities and interactions with various biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
作用機序
The mechanism of action of Decahydro-2,5,5,8a-tetramethylnaphthalene-1-ethanol involves its interaction with specific molecular targets and pathways. It is known to act as a reversible activator of adenylate cyclase, an enzyme involved in the regulation of cyclic AMP (cAMP) levels in cells. This activation leads to various downstream effects, including modulation of cellular signaling pathways and physiological responses .
類似化合物との比較
Similar Compounds
Sclareol: The precursor to Decahydro-2,5,5,8a-tetramethylnaphthalene-1-ethanol, also a diterpene alcohol.
Labdane Diterpenes: A class of compounds with similar structures and properties.
Uniqueness
This compound is unique due to its specific structure and the presence of the hydroxyl group, which imparts distinct chemical and biological properties. Its ability to act as a reversible activator of adenylate cyclase sets it apart from other similar compounds .
特性
CAS番号 |
53779-41-2 |
|---|---|
分子式 |
C16H30O |
分子量 |
238.41 g/mol |
IUPAC名 |
2-(2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C16H30O/c1-12-6-7-14-15(2,3)9-5-10-16(14,4)13(12)8-11-17/h12-14,17H,5-11H2,1-4H3 |
InChIキー |
ZWDUZFUFYAXULG-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2C(CCCC2(C1CCO)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


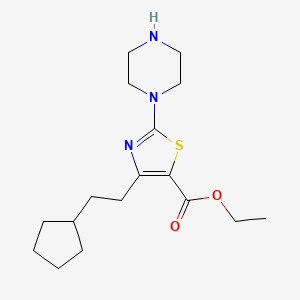
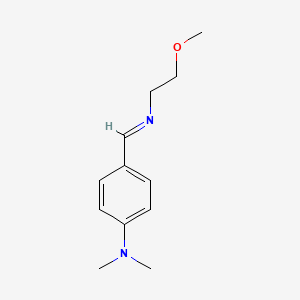
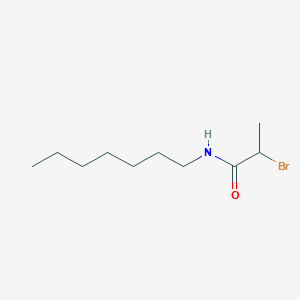
![N~1~,N~1~-Diethyl-N~2~-[3-(2-methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)propyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13766190.png)
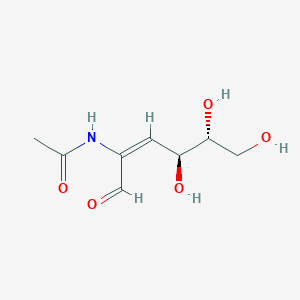
![1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]-](/img/structure/B13766195.png)
